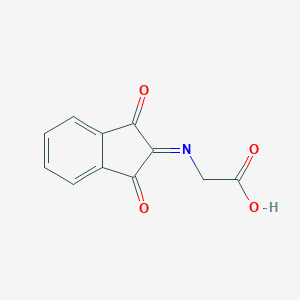
Indane-1,3-dione-2-imine-N-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indane-1,3-dione-2-imine-N-acetic acid, commonly known as IDIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
IDIA's mechanism of action is not yet fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. IDIA has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
IDIA has been shown to have various biochemical and physiological effects. In preclinical studies, IDIA has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. IDIA has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
IDIA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in preclinical studies for various potential applications. One limitation is that its mechanism of action is not yet fully understood. Another limitation is that more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for IDIA research. One direction is to continue studying its potential as an anti-inflammatory agent and treatment for Alzheimer's disease. Another direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to determine its safety and efficacy in humans and to optimize its synthesis and purification.
Méthodes De Synthèse
IDIA can be synthesized through various methods, including the reaction of indane-1,3-dione with hydroxylamine-O-sulfonic acid, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of indane-1,3-dione with hydroxylamine hydrochloride, followed by the reaction of the resulting compound with acetic anhydride. The synthesis of IDIA has been optimized to increase yield and purity.
Applications De Recherche Scientifique
IDIA has been studied for its potential applications in scientific research. One of the most significant applications of IDIA is in the field of medicinal chemistry. IDIA has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease. IDIA has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
Numéro CAS |
130755-94-1 |
|---|---|
Nom du produit |
Indane-1,3-dione-2-imine-N-acetic acid |
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
2-[(1,3-dioxoinden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H7NO4/c13-8(14)5-12-9-10(15)6-3-1-2-4-7(6)11(9)16/h1-4H,5H2,(H,13,14) |
Clé InChI |
CZLLCVVDOCLZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Autres numéros CAS |
130755-94-1 |
Synonymes |
IDIAA indane-1,3-dione-2-imine-N-acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



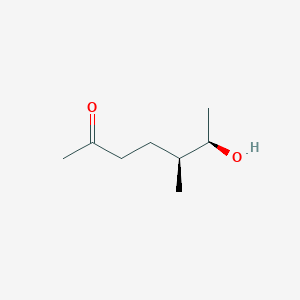
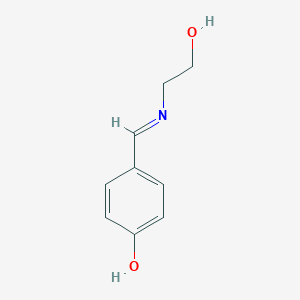
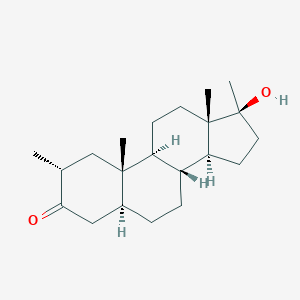
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
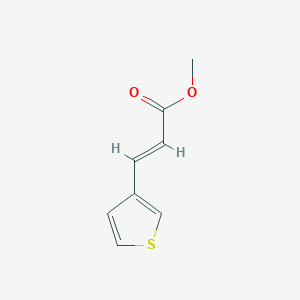
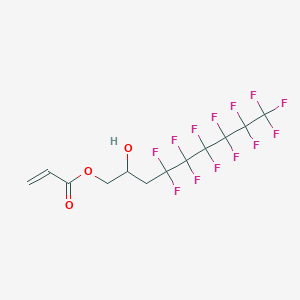
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
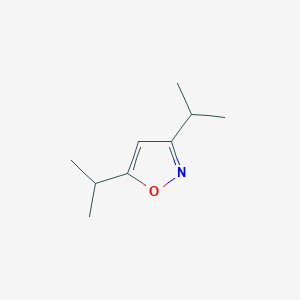
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
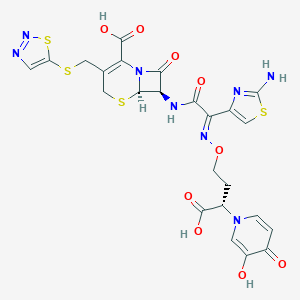
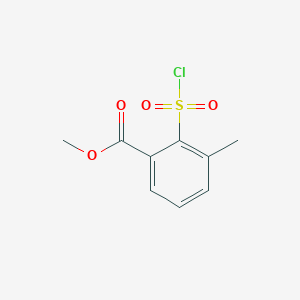
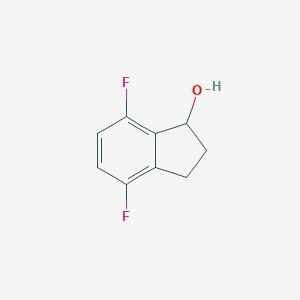
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)